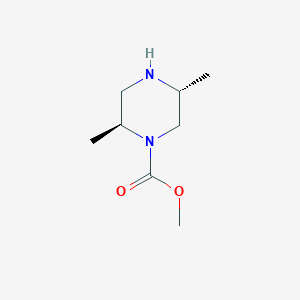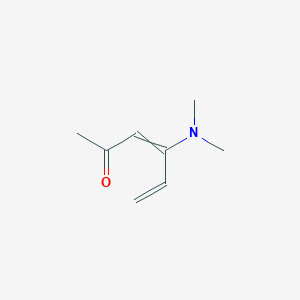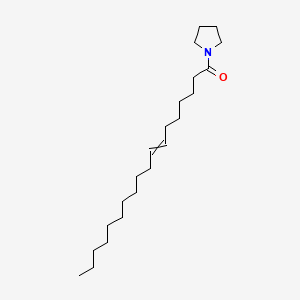
1-(7-Octadecenoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Octadecenoyl)pyrrolidine is a chemical compound with the molecular formula C22H41NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an octadecenoyl group attached to the nitrogen atom of the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Octadecenoyl)pyrrolidine typically involves the acylation of pyrrolidine with 7-octadecenoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common procedure involves the following steps:
Preparation of 7-Octadecenoyl Chloride: This is achieved by reacting 7-octadecenoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2) in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acyl chloride.
Acylation of Pyrrolidine: The 7-octadecenoyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrogen chloride (HCl) formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Octadecenoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecenoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(7-Octadecenoyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(7-Octadecenoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound, which lacks the octadecenoyl group.
N-Octadecanoylpyrrolidine: A similar compound with a saturated octadecanoyl group instead of the unsaturated octadecenoyl group.
N-Acylpyrrolidines: A class of compounds with various acyl groups attached to the nitrogen atom of pyrrolidine.
Uniqueness
1-(7-Octadecenoyl)pyrrolidine is unique due to the presence of the unsaturated octadecenoyl group, which imparts specific chemical and biological properties. The double bond in the octadecenoyl group can participate in additional chemical reactions, such as hydrogenation or epoxidation, making the compound versatile for various applications.
Eigenschaften
Molekularformel |
C22H41NO |
|---|---|
Molekulargewicht |
335.6 g/mol |
IUPAC-Name |
1-pyrrolidin-1-yloctadec-7-en-1-one |
InChI |
InChI=1S/C22H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h11-12H,2-10,13-21H2,1H3 |
InChI-Schlüssel |
KFDNVCCDOQWRFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=CCCCCCC(=O)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


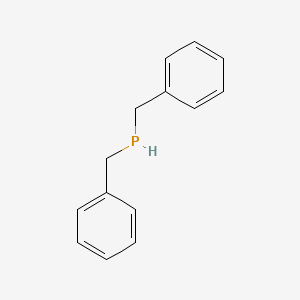

![[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate](/img/structure/B13814458.png)
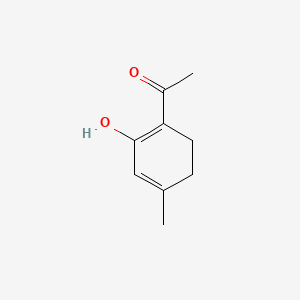
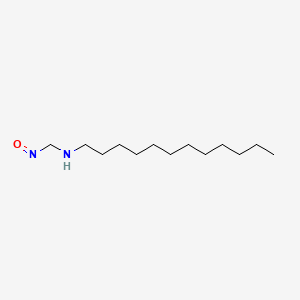
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13814482.png)

![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
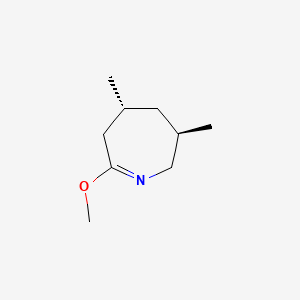
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)
